molecular formula C26H21ClN4O3 B7757696 (E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide

(E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide

Cat. No.: B7757696
M. Wt: 472.9 g/mol
InChI Key: SMRCQPATWZBORV-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the chloro and ethoxy substituents on the phenyl ring. The final steps involve the formation of the acrylamide moiety and the cyano group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide include other pyrazole derivatives with different substituents. Examples include:

  • (E)-3-(3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide
  • (E)-3-(3-(3-bromo-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for targeted modifications to enhance its properties for specific applications.

Properties

IUPAC Name

(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3/c1-2-33-24-11-10-18(14-23(24)27)25-20(17-31(30-25)21-7-4-3-5-8-21)13-19(15-28)26(32)29-16-22-9-6-12-34-22/h3-14,17H,2,16H2,1H3,(H,29,32)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRCQPATWZBORV-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCC3=CC=CO3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCC3=CC=CO3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.